Planteose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

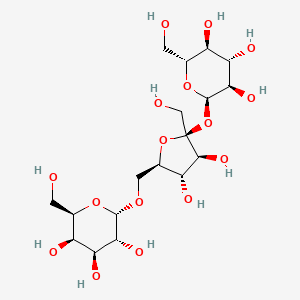

Planteose is a trisaccharide composed of galactose, fructose, and glucose. It is a storage carbohydrate found in various plants, including seeds of the Orobanchaceae family. This compound plays a crucial role in the early stages of seed germination, particularly in parasitic plants like Orobanche minor .

Preparation Methods

Synthetic Routes and Reaction Conditions

Planteose can be synthesized through enzymatic reactions involving sucrose and galactose. The reaction typically involves the enzyme α-galactosidase, which facilitates the transfer of a galactose moiety to sucrose, forming this compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Planteose primarily undergoes hydrolysis reactions. The enzyme α-galactosidase hydrolyzes this compound into its constituent sugars: galactose, fructose, and glucose .

Common Reagents and Conditions

Enzymatic Hydrolysis: α-galactosidase in a buffered solution (pH 5.0-7.5) is commonly used for hydrolysis.

Chemical Hydrolysis: Acidic conditions can also hydrolyze this compound, although this method is less specific and can lead to side reactions.

Major Products

The primary products of this compound hydrolysis are galactose, fructose, and glucose .

Scientific Research Applications

Physiological Role in Seed Germination

Planteose has been identified as a critical storage carbohydrate in the seeds of Orobanche minor, a notorious root parasitic weed. Research indicates that this compound is primarily located in the endosperm, perisperm, and seed coat surrounding the embryo, rather than within it. This positioning suggests its role as a nutrient reserve during the early stages of seed germination .

Target for Parasitic Weed Control

The enzymatic activity associated with this compound metabolism presents a promising avenue for controlling root parasitic weeds. The inhibition of OmAGAL2 using compounds such as nojirimycin has shown to impede seed germination in Orobanche minor. This suggests that targeting this compound metabolism could serve as an effective strategy for managing these agricultural pests .

Case Studies

- Study on Inhibition of Germination : Research demonstrated that nojirimycin not only inhibited this compound metabolism but also reduced germination rates in Orobanche minor seeds. The study highlighted that this inhibition resulted from blocking the supply of essential glucose derived from this compound and sucrose, indicating a clear pathway for developing herbicides targeting this mechanism .

- Mass Spectrometry Imaging : Advanced techniques such as matrix-assisted laser desorption/ionization-mass spectrometry imaging have been employed to visualize the distribution of this compound in seeds, confirming its role as a storage carbohydrate and providing insights into its metabolic pathways .

Broader Applications

Beyond agricultural applications, this compound and other oligosaccharides have been explored for their potential roles in biomedicine. Oligosaccharides can function as signaling molecules in plants, influencing growth and defense mechanisms against pathogens. They are being studied for their bioactivity and potential therapeutic uses due to their diverse functions in biological systems .

Summary Table of Findings

| Aspect | Details |

|---|---|

| Primary Role | Storage carbohydrate during seed germination |

| Location | Found in endosperm, perisperm, and seed coat surrounding the embryo |

| Key Enzyme | α-galactosidase (OmAGAL2) |

| Inhibitor Example | Nojirimycin (blocks this compound metabolism) |

| Target Organism | Orobanche minor (root parasitic weed) |

| Techniques Used | Mass spectrometry imaging, biochemical assays |

| Potential Applications | Development of herbicides targeting this compound metabolism; exploration of oligosaccharides in biomedicine |

Mechanism of Action

Planteose acts as a storage carbohydrate in seeds. During germination, it is hydrolyzed by α-galactosidase, releasing essential sugars that provide energy for the growing seedling. The perception of plant hormones like strigolactones activates this compound metabolism, leading to its hydrolysis and subsequent utilization .

Comparison with Similar Compounds

Similar Compounds

Raffinose: Like planteose, raffinose is a trisaccharide composed of galactose, glucose, and fructose.

Stachyose: Another related oligosaccharide, stachyose, contains an additional galactose unit compared to raffinose.

Uniqueness of this compound

This compound is unique due to its specific role in the germination of parasitic plants. Its metabolism is closely linked to the perception of strigolactones, making it a valuable target for controlling parasitic weeds .

Biological Activity

Planteose, a galactosyl-fructose oligosaccharide, has garnered significant attention due to its biological activities and potential applications in agriculture, particularly concerning root parasitic weeds such as Orobanche minor. This article explores the biological activity of this compound, focusing on its metabolic pathways, physiological roles, and implications for crop protection.

Metabolic Pathways

Research indicates that this compound serves as a storage carbohydrate in various plant species. Its metabolism is particularly crucial during the germination phase of Orobanche minor. Upon the perception of strigolactones, this compound is hydrolyzed by the enzyme α-galactosidase (OmAGAL2), releasing hexoses necessary for seedling development. This hydrolysis occurs in the apoplast surrounding the embryo, highlighting this compound's role as a nutrient reservoir during critical growth stages .

Physiological Role

The distribution of this compound within seeds has been mapped using advanced imaging techniques. It is predominantly located in the endosperm, perisperm, and seed coat, but not within the embryo itself. This positioning suggests that this compound is strategically placed to support embryo development by providing essential sugars during germination . The activation of this compound metabolism post-strigolactone perception underscores its importance in plant signaling and nutrient mobilization.

Case Studies and Research Findings

- Germination Studies : Inhibition studies using nojirimycin, an α-glycosidase inhibitor, demonstrated that blocking this compound metabolism significantly impedes germination in Orobanche minor. This finding positions this compound metabolism as a potential target for controlling parasitic weed populations .

- Enzymatic Characterization : Detailed biochemical assays have characterized OmAGAL2's role in hydrolyzing this compound. The enzyme's activity is essential for converting stored carbohydrates into usable sugars during seed germination .

- Agricultural Implications : Understanding this compound's metabolic pathways offers insights into developing selective herbicides targeting root parasitic weeds. By disrupting the hydrolysis of this compound, it may be possible to inhibit germination and reduce crop damage caused by these pests .

Data Table: Key Findings on this compound Activity

Properties

CAS No. |

470-57-5 |

|---|---|

Molecular Formula |

C18H32O16 |

Molecular Weight |

504.4 g/mol |

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[[(2R,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C18H32O16/c19-1-5-8(22)11(25)13(27)16(31-5)30-3-7-10(24)15(29)18(4-21,33-7)34-17-14(28)12(26)9(23)6(2-20)32-17/h5-17,19-29H,1-4H2/t5-,6-,7-,8+,9-,10-,11+,12+,13-,14-,15+,16+,17-,18+/m1/s1 |

InChI Key |

NIBVDXPSJBYJFT-ZQSKZDJDSA-N |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@](O2)(CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(O2)(CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.